5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the oxadiazole family, known for its diverse biological activities. This compound features a unique structure that incorporates both an azetidine ring and a thiophene moiety, which contribute to its potential pharmacological properties.
The synthesis and characterization of this compound are derived from various studies focusing on oxadiazole derivatives due to their importance in medicinal chemistry. The specific synthesis process often involves the reaction of sulfonyl acetic acid hydrazide with carboxylic acids or their derivatives under controlled conditions, utilizing reagents such as phosphorus oxychloride for cyclocondensation reactions .
This compound can be classified as a heterocyclic organic compound, specifically an oxadiazole derivative. Oxadiazoles are five-membered rings containing two nitrogen atoms and are recognized for their utility in pharmaceuticals as they exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves several steps:
Technical details such as reaction conditions (temperature, solvent) and yields are crucial for optimizing the synthesis process .
The compound's molecular formula is CHFNOS, with a molecular weight of approximately 392.42 g/mol. The presence of difluorophenyl and thiophene groups enhances its lipophilicity and biological activity.
The chemical reactivity of 5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole includes:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are essential for optimizing these reactions .
The mechanism of action for compounds like 5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole often involves interaction with biological targets such as enzymes or receptors:
Data on binding affinities and specific targets would enhance understanding but are often sourced from experimental studies .
Chemical properties include reactivity towards electrophiles and nucleophiles due to functional groups present in the structure. Stability under various pH conditions is also an important consideration for potential applications .
5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, was initially classified as "furo[ab]diazole" or "azoxime" [1] [5] [7]. Despite its early discovery, significant medicinal interest emerged only in the mid-20th century, catalyzed by the observation of photochemical rearrangements into other bioactive heterocycles [1] [7]. The 1960s marked a watershed with the approval of Oxolamine (Figure 1), a cough suppressant featuring the 1,2,4-oxadiazole nucleus as its core scaffold [1] [7]. This established the heterocycle’s pharmaceutical viability and triggered systematic exploration of its bioisosteric properties.
Over the past six decades, 1,2,4-oxadiazoles have evolved into privileged scaffolds in drug discovery. Their metabolic stability—superior to ester and amide bioisosteres—and capacity for diverse non-covalent interactions (hydrogen bonding, π-stacking, dipole-dipole) underpin this trajectory [1] [5]. By the 2000s, derivatives like the antiviral Pleconaril and the muscular dystrophy drug Ataluren (Figure 1) demonstrated clinical utility [1] [7]. Crucially, natural products containing 1,2,4-oxadiazoles, such as the cytotoxic marine alkaloids Phidianidine A/B (2011) and the neuroactive Quisqualic acid, validated their biological relevance [1] [7]. Recent data reveal a doubling in publications on 1,2,4-oxadiazole bioactivity over the past 15 years, reflecting intensified research into their anticancer, anti-infective, and neurotherapeutic applications [1] [2] [7].
Table 1: Key Milestones in 1,2,4-Oxadiazole Therapeutic Development
Year | Milestone | Significance |
---|---|---|
1884 | First synthesis by Tiemann and Krüger | Initial identification as "azoxime" |
1960s | Oxolamine approval | First 1,2,4-oxadiazole drug (cough suppressant) |
1980s-2000s | Development of Prenoxdiazine, Butalamine, Fasiplon | Expanded therapeutic areas (respiratory, cardiovascular, CNS) |
2000s | Pleconaril (antiviral), Ataluren (Duchenne muscular dystrophy) | Broad-spectrum clinical applications |
2011 | Isolation of Phidianidine A/B | First natural 1,2,4-oxadiazoles with cytotoxic activity |
The compound 5-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole integrates two pharmacologically critical moieties: the sulfonylazetidine group and the thiophene ring. The sulfonylazetidine component—specifically the 1-((2,6-difluorophenyl)sulfonyl)azetidine—confers distinct advantages. The azetidine’s constrained four-membered ring enhances binding rigidity and metabolic stability compared to larger cyclic amines or acyclic sulfonamides [4] [9]. The 2,6-difluorophenylsulfonyl group augments this by providing:
Complementing this, the thiophene-2-yl moiety at position 3 of the oxadiazole ring contributes:
Table 2: Structural Contributions of Key Moieties in the Target Compound
Structural Element | Key Physicochemical Properties | Biological Implications |
---|---|---|
1,2,4-Oxadiazole Core | High dipole moment (~4.5 Debye), metabolic stability, planar conformation | Serves as ester/amide bioisostere; resists hydrolysis; enables π-π stacking |
Sulfonylazetidine | Constrained ring (90° ring angle), sulfonyl bond dipole (~4.8 Debye), fluorine electronegativity | Enhances target binding rigidity; participates in H-bonding; improves membrane penetration |
Thiophene-2-yl | Lower lipophilicity (logP ~2.1) vs phenyl (logP ~2.5), polarizable sulfur, resonance energy ~29 kcal/mol | Balances hydrophobicity; enables π-stacking; allows electrophilic substitution for further optimization |
The integration of 1,2,4-oxadiazole, sulfonylazetidine, and thiophene epitomizes the multitarget-directed ligand (MTDL) strategy, essential for complex diseases like Alzheimer’s or multi-drug resistant infections [4] [5] [9]. The 1,2,4-oxadiazole scaffold’s intrinsic versatility enables this approach:
This multifaceted design overcomes limitations of single-target agents, particularly for neurodegenerative diseases and antibiotic-resistant infections where polypharmacology is advantageous [4] [5] [10]. The structural plasticity of the 1,2,4-oxadiazole core, combined with rational moiety integration (e.g., sulfonylazetidine for target affinity, thiophene for electronic modulation), positions such hybrid scaffolds at the forefront of contemporary drug discovery [5] [7] [9].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: